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Introduction
Bile acids are crucial for the digestion and absorption of lipids and fat-soluble vitamins. Their

enterohepatic circulation is tightly regulated by a series of transporters. The Apical Sodium-

Dependent Bile Acid Transporter (ASBT), also known as SLC10A2, is the primary transporter

responsible for the reabsorption of bile acids from the terminal ileum.[1][2] Due to its critical

role, ASBT is a key target for drugs aimed at treating hypercholesterolemia and other metabolic

diseases.[3][4]

Fluorescently labeled bile acid analogs are valuable tools for studying the function and

inhibition of bile acid transporters in vitro.[5] FITC-hyodeoxycholic acid (FITC-HDC) is a

fluorescent derivative of the secondary bile acid hyodeoxycholic acid, which can be utilized to

quantify the uptake of bile acids into cells expressing ASBT. This application note provides a

detailed protocol for using FITC-HDC to measure bile acid uptake and to screen for potential

ASBT inhibitors in a cell-based fluorescence assay.

Principle of the Assay
This assay quantifies the uptake of FITC-HDC into cultured mammalian cells that

endogenously or recombinantly express the Apical Sodium-Dependent Bile Acid Transporter
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(ASBT). The fluorescence intensity within the cells is directly proportional to the amount of

FITC-HDC transported. The assay can be performed in a multi-well plate format and read using

a fluorescence plate reader, or visualized using fluorescence microscopy. The specificity of the

uptake can be confirmed by demonstrating its dependence on sodium and its inhibition by

known ASBT substrates or inhibitors.

Data Presentation
Quantitative data from bile acid uptake assays should be organized for clear comparison. The

following tables provide examples of how to present kinetic data for fluorescent bile acid

analogs and inhibitory constants for known ASBT inhibitors.

Table 1: Kinetic Parameters of Fluorescent Bile Acid Analogs for ASBT

Fluorescent Bile
Acid Analog

Cell Line K_m (µM) Reference

Chenodeoxycholyl-

(Nε-NBD)-lysine

(CDC-NBD-L)

CHO-hASBT 13.1 [6]

Cholylglycylamidofluor

escein (CGamF)

Isolated Rat

Hepatocytes
10.8 [4]

Cholyl(Nε-

nitrobenzoxadiazolyl

[NBD])-lysine (C-NBD-

L)

Isolated Rat

Hepatocytes
3.8 [4]

Chenodeoxycholyl-

(Nε-NBD)-lysine

(CDC-NBD-L)

Isolated Rat

Hepatocytes
3.0 [4]

Table 2: IC₅₀ Values of ASBT Inhibitors Determined Using Fluorescent Probes
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Inhibitor
Fluorescent
Probe

Cell Line /
System

IC₅₀ (nM) Reference

Linerixibat

(GSK2330672)
Not Specified Human ASBT 42 [4]

Elobixibat

(A3309)
Not Specified Human IBAT 0.53 [4]

SC-435 Not Specified Not Specified Not Specified [4]

Experimental Protocols
Materials and Reagents

FITC-Hyodeoxycholic Acid (FITC-HDC)

Cell line expressing ASBT (e.g., Caco-2, MDCK-hASBT)

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential

amino acids, penicillin-streptomycin)

Hanks' Balanced Salt Solution with calcium and magnesium (HBSS)

Hanks' Balanced Salt Solution without sodium (NaCl replaced with choline chloride)

Known ASBT inhibitor (e.g., Elobixibat) for positive control

Black, clear-bottom 96-well microplates

Fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm)

Cell culture incubator (37°C, 5% CO₂)

Cell Culture and Seeding
Cell Line Maintenance: Culture Caco-2 or MDCK-hASBT cells in complete culture medium in

a T-75 flask. Subculture the cells every 3-4 days or when they reach 80-90% confluency.[7]

Seeding for Assay:
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For Caco-2 cells, seed at a density of 2.6 x 10⁵ cells/cm² in a 96-well plate.[5] Allow the

cells to differentiate for 21 days, changing the medium every 2-3 days.[5]

For MDCK-hASBT cells, seed at a density of 2.0 x 10⁵ cells/well in a 96-well plate.[8] Allow

the cells to form a confluent monolayer, typically for 2-3 days.[8]

FITC-Hyodeoxycholic Acid Uptake Assay Protocol
Prepare Assay Plates: On the day of the assay, aspirate the culture medium from the wells of

the 96-well plate containing the cell monolayer.

Wash Cells: Wash the cell monolayers twice with 100 µL of pre-warmed (37°C) HBSS.

Prepare Assay Buffers:

Sodium-containing buffer: HBSS

Sodium-free buffer: HBSS with NaCl replaced by choline chloride.

Prepare FITC-HDC and Inhibitor Solutions:

Prepare a stock solution of FITC-HDC in DMSO. Dilute the stock solution in the

appropriate assay buffer to the desired final concentrations (e.g., 1-10 µM).

Prepare a stock solution of the ASBT inhibitor in DMSO. Dilute the stock solution in the

sodium-containing assay buffer to the desired final concentrations.

Perform the Uptake Assay:

Total Uptake: Add 50 µL of the FITC-HDC solution in sodium-containing buffer to the

appropriate wells.

Sodium-Independent Uptake: Add 50 µL of the FITC-HDC solution in sodium-free buffer to

the appropriate wells.

Inhibition: Add 50 µL of the FITC-HDC solution containing the test compound or positive

control inhibitor in sodium-containing buffer to the appropriate wells.
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Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The

optimal incubation time should be determined empirically to ensure linear uptake.

Terminate Uptake: Aspirate the assay solutions from the wells.

Wash Cells: Wash the cells three times with 100 µL of ice-cold HBSS to remove extracellular

FITC-HDC.

Cell Lysis: Add 50 µL of a suitable lysis buffer (e.g., 1% Triton X-100 in PBS) to each well

and incubate for 10 minutes at room temperature with gentle shaking to ensure complete cell

lysis.

Fluorescence Measurement: Measure the fluorescence intensity in each well using a

fluorescence plate reader with excitation at ~490 nm and emission at ~520 nm.

Data Analysis
Calculate Sodium-Dependent Uptake:

Sodium-Dependent Uptake = (Fluorescence in Sodium-containing buffer) - (Fluorescence

in Sodium-free buffer)

Calculate Percentage Inhibition:

% Inhibition = [1 - (Fluorescence with Inhibitor - Sodium-Independent Uptake) / (Total

Uptake - Sodium-Independent Uptake)] * 100

Determine IC₅₀ Values: Plot the percentage inhibition against the logarithm of the inhibitor

concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀

value.

Visualizations
Signaling Pathway of Bile Acid Uptake
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Caption: Bile acid uptake via the ASBT transporter.

Experimental Workflow for FITC-HDC Uptake Assay

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15141521?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed cells in
96-well plate

Culture and differentiate
cells (2-21 days)

Wash cells with
pre-warmed HBSS

Add solutions to wells
(Total, Na+-free, Inhibition)

Prepare FITC-HDC and
inhibitor solutions

Incubate at 37°C

Terminate uptake and
wash with cold HBSS

Lyse cells

Measure fluorescence
(Ex: ~490nm, Em: ~520nm)

Data Analysis
(IC50, % Inhibition)

Click to download full resolution via product page

Caption: Workflow for the FITC-HDC uptake assay.

Logical Relationship for Data Analysis
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Caption: Data analysis flow for inhibitor screening.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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